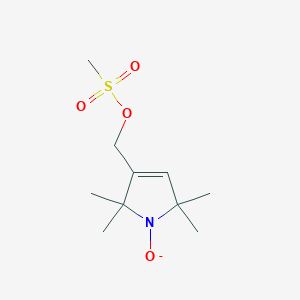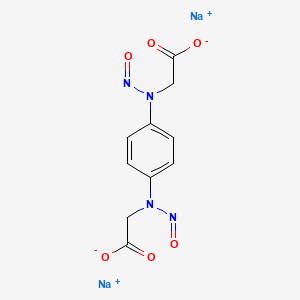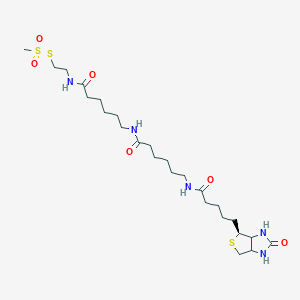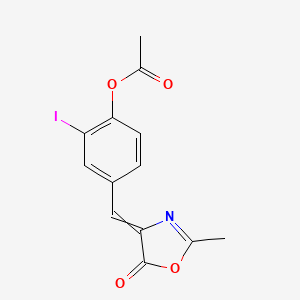
(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” is a chemical compound . It is a high-reactivity spin label . The Standard InChI for this compound is InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various techniques such as molecular dynamics simulations . These simulations provide insight into the dynamic motions and interactions of the atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using the principles of chemistry . These principles allow us to understand the changes the compound undergoes during reactions with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques . These techniques can provide information about the compound’s stability, reactivity, and other important properties .Safety and Hazards
Orientations Futures
The future directions for research on “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” and similar compounds could involve further studies on their synthesis, properties, and potential applications . These studies could lead to new insights and advancements in various fields of science and technology .
Propriétés
IUPAC Name |
(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXALIPSILSDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)